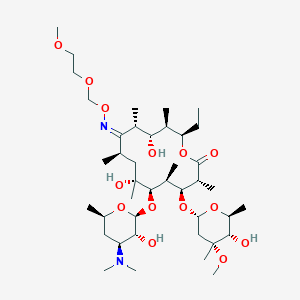
12-Deoxy Roxithromycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Deoxy Roxithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin. It is primarily used to treat bacterial infections by inhibiting bacterial protein synthesis. This compound is known for its broad-spectrum activity against various gram-positive and some gram-negative bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions: 12-Deoxy Roxithromycin is synthesized through a series of chemical reactions starting from erythromycin
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes to produce erythromycin, followed by chemical modifications to obtain the desired compound. The process requires stringent control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 12-Deoxy Roxithromycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reduction reactions are typically carried out using hydrogen gas or metal hydrides.
Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions include various derivatives of erythromycin, such as 12-deoxy erythromycin and its oxime derivatives.
Scientific Research Applications
12-Deoxy Roxithromycin has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of other macrolide antibiotics.
Biology: Studied for its antibacterial properties and mechanisms of action.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Employed in the production of veterinary antibiotics and other pharmaceuticals.
Mechanism of Action
12-Deoxy Roxithromycin exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This binding prevents the translocation of the peptidyl-tRNA from the A-site to the P-site on the ribosome, leading to the cessation of bacterial growth.
Molecular Targets and Pathways Involved: The primary molecular target is the 50S ribosomal subunit, and the pathways involved include the inhibition of peptide elongation and the disruption of bacterial protein synthesis.
Comparison with Similar Compounds
Erythromycin
Clarithromycin
Azithromycin
Telithromycin
Spiramycin
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
Molecular Formula |
C41H76N2O14 |
|---|---|
Molecular Weight |
821.0 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13R,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C41H76N2O14/c1-15-30-24(4)33(44)25(5)32(42-52-21-51-17-16-49-13)22(2)19-40(9,48)37(57-39-34(45)29(43(11)12)18-23(3)53-39)26(6)35(27(7)38(47)55-30)56-31-20-41(10,50-14)36(46)28(8)54-31/h22-31,33-37,39,44-46,48H,15-21H2,1-14H3/b42-32-/t22-,23-,24+,25+,26+,27-,28+,29+,30-,31+,33+,34-,35+,36+,37-,39+,40-,41-/m1/s1 |
InChI Key |
DNEYEZVYKZUYHN-SFUKZENESA-N |
Isomeric SMILES |
CC[C@@H]1[C@@H]([C@@H]([C@H](/C(=N\OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)C |
Canonical SMILES |
CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


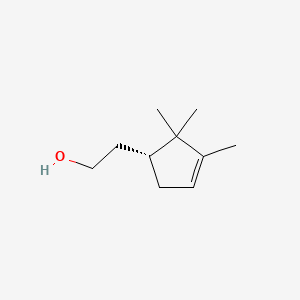
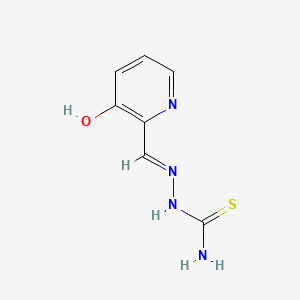
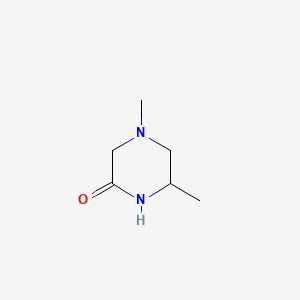
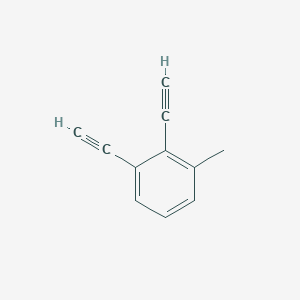
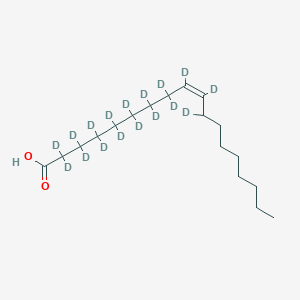
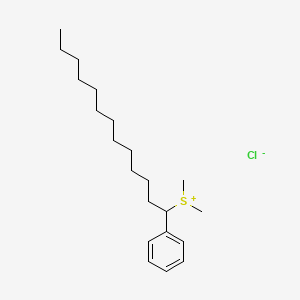
![[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B15351378.png)
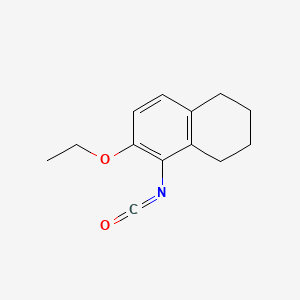
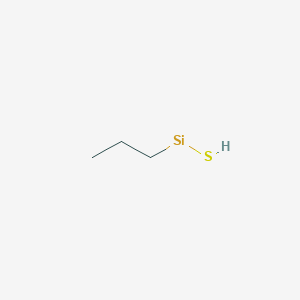
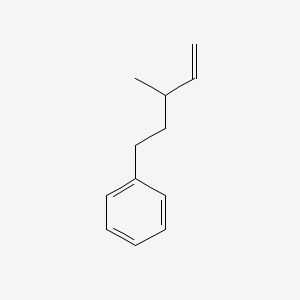
![6,9-Methano-2H-azepino[1,2-a]benzimidazole(9CI)](/img/structure/B15351398.png)
![[(4R,5R)-2,2-dimethyl-5-[(2-nitroimidazol-1-yl)methyl]-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate](/img/structure/B15351402.png)
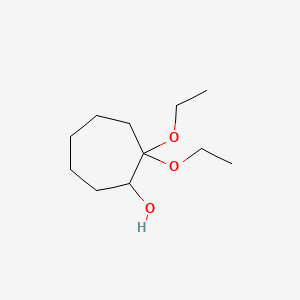
![[(naphthalen-1-yl)methyl][(1R,2R)-2-{[(naphthalen-1-yl)methyl]amino}-1,2-diphenylethyl]amine](/img/structure/B15351423.png)
